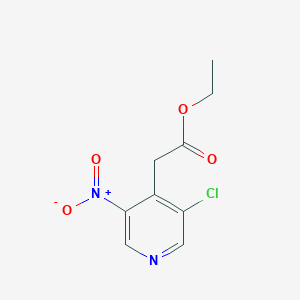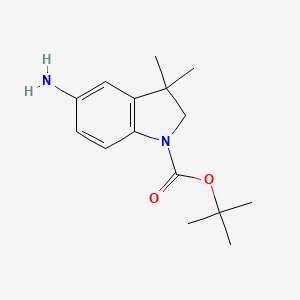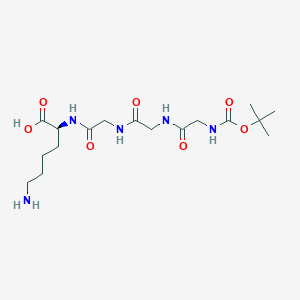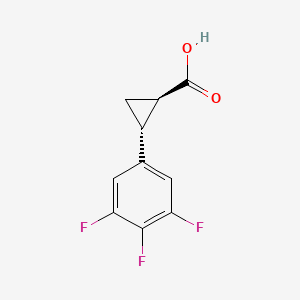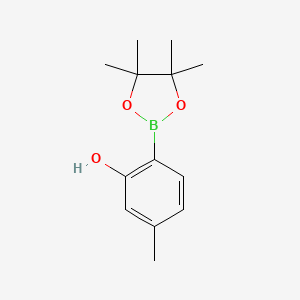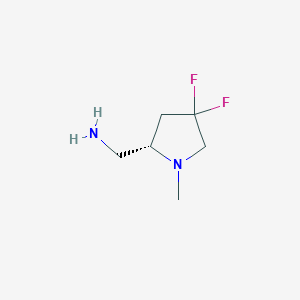
(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine
Descripción general
Descripción
Typically, a description of a chemical compound includes its molecular formula, structural formula, and possibly its IUPAC name. It may also include information about the class of compounds it belongs to, and its role or use in industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products. The yield and purity of the product at each step may also be considered.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine or predict the molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, spectral properties (IR, UV-Vis, NMR, etc.), and reactivity.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, closely related to (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine, are obtained via asymmetric cycloadditions and catalyze Michael additions of ketones to nitroalkenes. This demonstrates their utility in asymmetric synthesis, offering a method to modulate quimioselective reactions (Ruiz-Olalla et al., 2015).
Medicinal Chemistry
4-Fluoropyrrolidine derivatives, similar in structure to the compound , serve as valuable synthons for dipeptidyl peptidase IV inhibitors. Their facile preparation illustrates the compound's relevance in the development of therapeutic agents (Singh & Umemoto, 2011).
Material Science and Computational Chemistry
The CHARMM General Force Field (CGenFF) includes parameters for a wide range of chemical groups present in biomolecules and drug-like molecules, covering heterocyclic scaffolds that might include compounds similar to (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine. This extension facilitates simulations on drug-target interactions, enhancing the utility of CHARMM force fields in medicinal research (Vanommeslaeghe et al., 2009).
Chiral Ionic Liquids and Polymers
Chiral ionic liquids derived from amino acids, including structures similar to (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine, are synthesized for use in micellar electrokinetic chromatography. This application demonstrates the compound's potential in analytical chemistry, specifically in chiral separations (Rizvi & Shamsi, 2006).
Nonlinear Optical Applications
The study of chiral aminomethylpyrrolidine-substituted derivatives indicates the potential of these compounds in the development of materials for nonlinear optical applications, showcasing the versatility of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine and related structures in advanced material science (Ravi et al., 1999).
Safety And Hazards
This involves understanding the risks associated with handling the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Direcciones Futuras
This could involve potential new applications for the compound, or new methods for its synthesis. It could also involve unresolved questions or challenges that could be addressed in future research.
Propiedades
IUPAC Name |
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c1-10-4-6(7,8)2-5(10)3-9/h5H,2-4,9H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEFDJSAWWFGRW-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C[C@H]1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



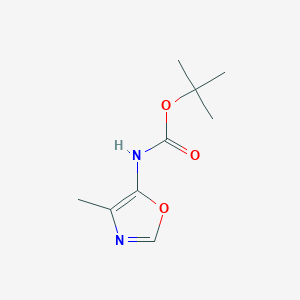
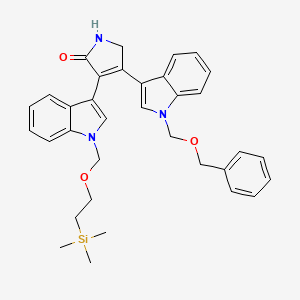
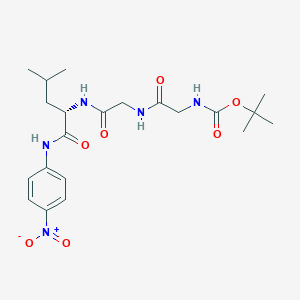

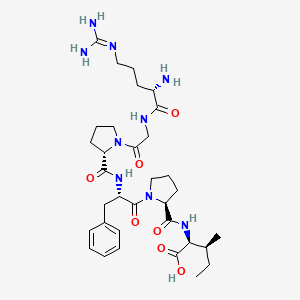
![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)
